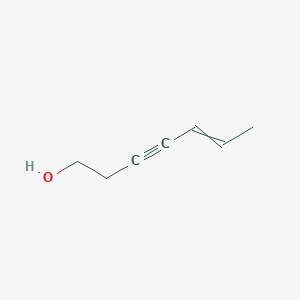

Hept-5-EN-3-YN-1-OL

Description

Hept-5-en-3-yn-1-ol (C₇H₁₀O, MW 110.15) is an unsaturated alcohol featuring conjugated alkene (C5–C6) and alkyne (C3–C4) groups. Its structure enables diverse reactivity, making it valuable in synthetic organic chemistry for cycloadditions, hydrogenation, and annulation reactions. The compound exists in stereoisomeric forms (E/Z), with the E-configuration documented in intermediates synthesized via Pd(0)-catalyzed Negishi cross-coupling .

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

hept-5-en-3-yn-1-ol |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3 |

InChI Key |

LCORZGDNSGLGTG-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC#CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-5-en-3-yn-1-ol can be synthesized through various synthetic routes. One common method involves the use of 4-bromobutan-1-ol as a starting material. The synthesis process includes the use of a protecting group to facilitate the reaction . Another method involves a one-pot, three-step process using consecutive palladium(II)- and ruthenium(II)-catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

Hept-5-en-3-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) and ruthenium(II) catalysts for oxidation and reduction reactions . Substitution reactions often require strong acids or bases to facilitate the replacement of the hydroxyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Hept-5-en-3-yn-1-ol has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Hept-5-en-3-yn-1-ol involves its interaction with molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, influencing its biological and chemical activities . Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

5-Hexen-1-yn-3-ol (C₆H₈O, MW 96.13)

- Structural Differences : Shorter carbon chain (C6 vs. C7) with alkene and alkyne groups at positions 5 and 1, respectively.

- Synthesis: Not detailed in the evidence, but analogous compounds often involve alkyne alkylation or propargylation.

- Reactivity : Reduced steric hindrance compared to Hept-5-en-3-yn-1-ol may enhance nucleophilic addition rates. However, the shorter chain limits applications in macrocyclic syntheses.

- Applications : Primarily as a building block for smaller heterocycles or ligands .

(Z)-7-(Benzyloxy)this compound (C₁₄H₁₆O₂, MW 216.28)

- Structural Differences : Benzyloxy substituent at C7 alters polarity and stabilizes intermediates during synthesis.

- Synthesis : Achieved via silyl ether deprotection using TBAF in THF, yielding a Z-configured product with 56% efficiency after purification .

- Reactivity : The benzyloxy group enhances solubility in organic solvents and directs regioselectivity in cross-coupling reactions.

- Applications : Used in stereoselective annulations and as a precursor for bioactive molecules .

Hept-6-yn-1-ol (C₇H₁₂O, MW 112.17)

- Structural Differences : Alkyne at position 6 instead of 3, with a terminal hydroxyl group.

- Synthesis : Prepared via MnBuLi-mediated silylation of hept-6-yn-1-ol, followed by TMS-Cl quenching .

- Reactivity: Terminal alkyne allows for Sonogashira couplings, while the hydroxyl group enables esterification or oxidation.

- Applications : Intermediate in iodocyclization reactions for heterocycle synthesis .

Key Observations :

- This compound synthesis faces challenges in purification due to inseparable byproducts , whereas benzyloxy-substituted analogs benefit from stabilizing groups that streamline isolation .

- Terminal alkynes (e.g., hept-6-yn-1-ol) exhibit higher reactivity in metal-catalyzed couplings but require anhydrous conditions .

Physicochemical and Reactivity Profiles

| Property | This compound | 5-Hexen-1-yn-3-ol | (Z)-7-(Benzyloxy)this compound |

|---|---|---|---|

| Molecular Formula | C₇H₁₀O | C₆H₈O | C₁₄H₁₆O₂ |

| Molecular Weight | 110.15 | 96.13 | 216.28 |

| Functional Groups | Alkyne, alkene, -OH | Alkyne, alkene, -OH | Alkyne, alkene, -OH, benzyloxy |

| Key Reactivity | Cycloadditions | Nucleophilic additions | Regioselective couplings |

| Stability | Moderate | Low | High (benzyloxy stabilization) |

Reactivity Insights :

- Conjugation in this compound enables participation in [3+2] cycloadditions, unlike non-conjugated analogs .

- Bulky substituents (e.g., benzyloxy) reduce undesired side reactions but increase molecular weight, affecting solubility .

Biological Activity

Hept-5-en-3-yn-1-ol, also known as (5E)-hept-5-en-3-yn-1-ol, is an organic compound characterized by its unique structural features, including both alkene and alkyne functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and applications.

Chemical Structure and Properties

This compound has the following chemical formula: C₇H₁₀O. Its structure is defined by a hydroxyl group (-OH) attached to a carbon chain that includes both a double bond (alkene) and a triple bond (alkyne).

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 110.16 g/mol |

| Boiling Point | 140 °C |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, Alkene, Alkyne |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting it could be developed into a novel antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has been reported to inhibit the proliferation of breast cancer cells by modulating key signaling pathways involved in cell growth and survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, affecting membrane integrity.

- Apoptosis Induction : Activation of caspase enzymes leads to programmed cell death in cancerous cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of Escherichia coli and Staphylococcus aureus revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results indicate a moderate level of antimicrobial activity, warranting further exploration for potential therapeutic applications.

Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested on MCF7 breast cancer cells. The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis, with increased levels of cleaved caspase 3 observed in treated cells .

Research Applications

This compound is not only studied for its direct biological activities but also serves as a valuable building block in organic synthesis. Its derivatives are being researched for their potential use in developing new pharmaceuticals and agrochemicals.

Future Directions

Ongoing research is focused on:

- Structural Modifications : Investigating how changes in the chemical structure affect biological activity.

- Combination Therapies : Exploring synergistic effects when combined with existing antimicrobial or anticancer drugs.

- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.